N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a dihydrodioxine ring system. The compound features a diethylaminoethyl side chain, which enhances solubility and bioavailability via protonation under physiological conditions. This hydrochloride salt is structurally tailored for applications in medicinal chemistry, particularly in targeting kinase pathways or neurological disorders, though its specific therapeutic indications remain under investigation .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S.ClH/c1-4-21(5-2)8-9-22(18(23)16-13-24-10-11-25-16)19-20-15-7-6-14(3)12-17(15)26-19;/h6-7,12-13H,4-5,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMNQNVPVOOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (CAS Number: 104388-98-9) is a synthetic compound with potential biological activities. Its structure includes a benzothiazole moiety, which has been associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 334.4365 g/mol
- Density : 1.248 g/cm³
- Refractive Index : 1.625
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Enzyme Inhibition :
- The compound has shown inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. For example, it demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE) and 157.31 µM against acetylcholinesterase (AChE), indicating selective inhibition towards BChE .
- Antimicrobial Activity :
- Anticancer Potential :
Anticancer Activity
A study published in 2019 highlighted the anticancer properties of this compound when screened among various drug candidates. The results indicated that it effectively reduced tumor growth in multicellular spheroids, showcasing its potential as an anticancer agent .
Antimicrobial Studies
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings confirmed moderate to significant antibacterial and antifungal activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with benzothiazole- and dioxane-containing analogs. Below is a detailed comparison with a closely related compound from the literature:
Key Structural Differences
Functional Implications
- Benzothiazole Modifications : The 6-methyl group in the target compound may reduce steric hindrance at binding sites compared to the fused dioxane ring in the reference compound, which imposes conformational rigidity.
- Electrophilic Moieties : The reference compound’s phthalimide group (electron-withdrawing) may enhance interactions with cysteine residues in enzymes, whereas the target compound’s carboxamide linkage favors hydrogen bonding with polar residues .
Hypothetical Pharmacological Profiles
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest strong interactions with the ATP-binding pocket of MAPK14 (p38α), driven by the benzothiazole’s π-π stacking and the carboxamide’s hydrogen bonding .
- Reference Compound () : Demonstrated potent inhibition of histone deacetylases (HDACs) in vitro, attributed to the phthalimide moiety’s zinc-chelating properties. However, its shorter metabolic half-life limits in vivo utility .
Preparation Methods
6-Methyl-1,3-Benzothiazol-2-Amine
The synthesis begins with 6-methyl-1,3-benzothiazol-2-amine, a key intermediate typically prepared via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide or thiourea derivatives. Recent improvements utilize microwave-assisted reactions to reduce reaction times from hours to minutes while maintaining yields >85%.
2-(Diethylamino)Ethyl Chloride Hydrochloride
This precursor is commercially available but can be synthesized by treating 2-(diethylamino)ethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the hydrochloride salt after neutralization (purity >98% by HPLC).
5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid
The dihydrodioxine moiety is synthesized via cyclocondensation of maleic anhydride with ethylene glycol under acidic conditions, followed by hydrolysis to the carboxylic acid (yield: 70–75%).
Stepwise Synthesis and Reaction Mechanisms
N-Alkylation of 6-Methyl-1,3-Benzothiazol-2-Amine
The diethylaminoethyl side chain is introduced via nucleophilic substitution:
Conditions :
Carboxamide Bond Formation
The intermediate from Step 2.1 is coupled with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Optimization :
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethyl acetate:
Conditions :
-
HCl gas bubbled into a cooled (0°C) ethyl acetate solution
-
Precipitation occurs within 1 hour (yield: 95%, purity >99% by ion chromatography)
Process Optimization and Challenges
Alkylation Side Reactions
Competitive over-alkylation at the benzothiazole nitrogen is mitigated by:
Carboxamide Coupling Efficiency
EDC/HOBt outperforms other coupling agents:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 82 | 98.5 |
| DCC/DMAP | 68 | 92.3 |
| HATU | 75 | 96.1 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient):
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzothiazole core, followed by coupling with the diethylaminoethyl group and subsequent carboxamide formation. Optimization requires Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (25–80°C), and catalyst loading. Statistical methods (e.g., factorial design) minimize experimental runs while identifying critical parameters .
- Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : Confirm structural integrity and regiochemistry via H/C NMR, focusing on diethylamino protons (δ 1.0–3.0 ppm) and benzothiazole aromatic signals .
- HPLC-MS : Assess purity (>95%) and quantify trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What structural features influence its potential biological activity?
- Key Groups :
- Benzothiazole : Enhances DNA intercalation or enzyme inhibition.
- Diethylaminoethyl : Improves solubility and membrane permeability.
- Dioxine moiety : May confer metabolic stability .
- Comparative Analysis : Analogues with fluorinated benzothiazoles (e.g., 6-fluorobenzo[d]thiazol-2-yl) show increased cytotoxicity, suggesting electronegative substituents enhance target binding .
Advanced Research Questions
Q. How can computational methods guide experimental design for reaction optimization?
- Approach :
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., carboxamide coupling).
Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives.
ICReDD Framework : Integrate computation-experiment feedback loops to narrow reaction parameters (e.g., solvent selection, stoichiometry) .
Q. How to address contradictions in reported biological activity data across studies?
- Resolution Strategy :
- Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. ATP-lite).
- Purity Verification : Re-evaluate compound purity via HPLC; impurities >2% can skew IC values.
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity. For example, analogues with sulfamoyl groups (see table below) show divergent mechanisms (apoptosis vs. cell cycle arrest) :
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Target Compound | A549 | 12 | Proliferation inhibition |
| Analog A | MCF-7 | 15 | Apoptosis |
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace diethylamino with morpholine or piperidine) .
In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP.
Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. How to design experiments for analyzing heterogeneous reaction pathways (e.g., hydrolysis vs. oxidation)?
- Experimental Design :
- Kinetic Studies : Monitor degradation under varying pH (2–12) and temperatures (37–60°C) via LC-MS.
- Isotope Labeling : Use O-water to track hydrolysis of the carboxamide group.
- Radical Traps : Add TEMPO to suppress oxidation pathways and isolate intermediates .
Data Analysis and Interpretation
Q. How to statistically analyze biological data from high-throughput screening (HTS)?
- Methods :
- Z’-Factor : Validate assay robustness (Z’ > 0.5 indicates reliable HTS).
- Dose-Response Curves : Fit data to Hill equation for IC determination.
- Cluster Analysis : Group compounds by activity profiles using PCA or hierarchical clustering .
Q. What are best practices for reconciling computational predictions with experimental results?
- Protocol :
Blind Validation : Test computational hits (e.g., predicted IC < 10 µM) in vitro.
Error Analysis : Quantify discrepancies (e.g., RMSD > 2.0 Å in docking poses) and refine force fields.
Iterative Feedback : Update models with experimental data to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
